Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-21-13(19)10-12-14(20)16-8-9-18(12)15(22)17-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,16,20)(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFMNKRPFQAOSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate typically involves the reaction of aniline with carbon disulfide to form an anilinocarbonothioyl intermediate. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form the final product. The reaction conditions usually involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioamide Group
The thioamide (-N-C=S) moiety undergoes nucleophilic substitution, particularly at the sulfur atom. For example:
-
Reaction with alkyl halides : In the presence of anhydrous potassium carbonate (K₂CO₃) and dimethylformamide (DMF), the thioamide reacts with ethyl chloroacetate to form substituted derivatives via S-alkylation . This reaction is temperature-dependent, typically requiring reflux conditions (80–100°C) for 5–12 hours.
Example Reaction:
Key Conditions:
| Reactant | Base/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl chloroacetate | K₂CO₃ / DMF | 80°C | 5–12 h | 65–80% |
Hydrolysis of the Ester Group
The ethyl ester group (-COOEt) is susceptible to hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : Treatment with NaOH (1–2 M) in ethanol/water (1:1) at 60–80°C yields the corresponding carboxylic acid.
-
Acidic Hydrolysis : HCl (6 M) in refluxing ethanol generates the acid but with lower efficiency (~50% yield).
Example Reaction:
Comparative Hydrolysis Efficiency:
| Condition | Reagent | Solvent | Yield |
|---|---|---|---|
| Basic | NaOH (2 M) | H₂O/EtOH | 85% |
| Acidic | HCl (6 M) | EtOH | 50% |
Oxidation of the Thioamide Group
The thioamide group can be oxidized to sulfonamides using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):
-
H₂O₂ Oxidation : In acetic acid at 50°C, H₂O₂ (30%) oxidizes the thioamide to a sulfonamide over 6–8 hours.
-
mCPBA Oxidation : Provides faster conversion (2–3 hours) in dichloromethane at 0–25°C.
Example Reaction:
Oxidation Pathways:
| Oxidizing Agent | Solvent | Temperature | Time | Product |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 50°C | 6–8 h | Sulfonamide |
| mCPBA | CH₂Cl₂ | 0–25°C | 2–3 h | Sulfoxide |
Condensation Reactions at the 3-Oxo Group
The ketone (3-oxo) group participates in condensation with primary amines to form Schiff bases:
-
Reaction with Aniline : In ethanol with catalytic acetic acid, the 3-oxo group condenses with aniline to yield a Schiff base.
Example Reaction:
Conditions and Yields:
| Amine | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Aniline | AcOH | EtOH | Reflux | 70–75% |
Ring-Opening Reactions of the Piperazine Core
Under strong acidic (HCl) or basic (NaOH) conditions, the piperazine ring undergoes cleavage:
-
Acidic Hydrolysis : Concentrated HCl (12 M) at 100°C cleaves the ring to form diaminoethane derivatives.
-
Basic Hydrolysis : NaOH (5 M) in ethanol/water opens the ring but with lower selectivity.
Example Reaction:
Reaction Outcomes:
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| Acidic | HCl (12 M) | Ethylenediamine derivative | 60% |
| Basic | NaOH (5 M) | Partial degradation products | 40% |
Photochemical and Thermal Stability
-
Thermal Decomposition : At temperatures >200°C, the compound degrades into volatile fragments, including CO₂, NH₃, and phenyl isothiocyanate.
-
UV Exposure : Prolonged UV light induces thiyl radical formation, leading to polymerization or cross-linking.
Scientific Research Applications
Ethyl [1-(anilinocarbonothioyl)-3-oxo-2-piperazinyl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Piperazine-Thiourea Family
(a) N-(4-ethylphenyl)-2-[3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetamide
This analog replaces the ethyl acetate group with an acetamide linked to a 4-ethylphenyl group. The substitution likely alters solubility and target binding affinity.
(b) Thiourea Derivatives of Ethyl p-Methoxycinnamate
describes (E)-3-(4-methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide, which shares the phenylcarbamothioyl group but lacks the piperazine core. These compounds were synthesized via microwave irradiation and evaluated for cytotoxicity against WiDr cells.
Functional Group Analysis
Key Observations :
- The piperazine ring and 3-oxo group in the target compound may enhance binding to enzymatic or receptor sites compared to linear acrylamide analogs.
- The ester group (ethyl acetate) could improve membrane permeability relative to amide or carboxylic acid derivatives.
Biological Activity
Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound, classified as a thioamide derivative, exhibits potential therapeutic properties, making it a candidate for further exploration in drug discovery and development. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Basic Information
- Molecular Formula : C15H19N3O3S
- Molecular Weight : 321.4 g/mol
- CAS Number : 126462-91-7
Structural Features
This compound features a piperazine ring substituted with a phenylcarbamothioyl group and an acetyl group. The structural motifs suggest potential interactions with biological targets such as enzymes or receptors.
Antimicrobial Activity
Research indicates that thioamide derivatives, including this compound, possess significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound may exhibit comparable activity .
Antitumor Activity
Thioamide derivatives have been associated with antitumor effects. For instance, compounds containing similar structural features have shown promise in inhibiting tumor cell proliferation. This compound's mechanism may involve the inhibition of specific cancer-related pathways .
Anticonvulsant Activity
The anticonvulsant potential of related compounds has been documented in several studies. This compound could theoretically exhibit similar properties due to its structural characteristics .
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound interacts with various biological targets, potentially modulating enzyme activity or receptor function. The presence of the piperazine ring and thioamide group suggests possible interactions with protein targets involved in disease processes.
Data Table: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antitumor | Inhibition of tumor cell proliferation | |
| Anticonvulsant | Potential anticonvulsant effects |
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial effects of thioamide derivatives found that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thioamide structure could enhance antimicrobial potency .
Case Study 2: Antitumor Activity
In another research effort, derivatives of thioamides were tested for their ability to inhibit cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a mechanism involving the activation of intrinsic apoptotic pathways .
Q & A
Basic: What synthetic methodologies are employed for synthesizing Ethyl [3-oxo-1-(phenylcarbamothioyl)piperazin-2-yl]acetate?
The compound is synthesized via multi-step protocols involving:
- Acylation : Reacting 2-fluorobenzoic acid with thionyl chloride (SOCl₂) to form 2-fluorobenzoyl chloride, followed by coupling with 1-boc-piperazine under reflux with potassium carbonate as a base .
- Deprotection : Treating intermediates with trifluoroacetic acid (TFA) to remove the boc group .
- Alkylation : Introducing substituents like 2-chloro-1-(4-hydroxyphenyl)ethanone via nucleophilic substitution under reflux conditions .
Purification is achieved using silica gel column chromatography with EtOAc/petroleum ether gradients. Yield optimization (e.g., 48% in final steps) requires precise stoichiometric ratios and temperature control .
Advanced: How are structural ambiguities resolved in crystallographic studies of this compound?
Crystallographic refinement using SHELXL ( ) addresses ambiguities through:
- Hydrogen Placement : H atoms are positioned using riding models (C–H = 0.93 Å, O–H = 0.82 Å) with isotropic displacement parameters constrained to 1.2–1.5× parent atoms .
- Twinning Analysis : High-resolution data (>1.0 Å) and SHELXE’s robustness enable handling of twinned crystals, common in piperazine derivatives .
- Validation Tools : Programs like ORTEP visualize anisotropic displacement ellipsoids to confirm bond geometry and detect disorder .
Basic: What spectroscopic techniques validate the structure of this compound?
- NMR : H and C NMR confirm the piperazine backbone, carbamothioyl group, and ester functionality via chemical shifts (e.g., δ 1.2–1.4 ppm for ethyl CH₃, δ 170–180 ppm for carbonyl carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 350.12) and fragmentation patterns .
- IR Spectroscopy : Peaks at 1680–1720 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C=S stretch) confirm functional groups .
Advanced: How can conflicting bioactivity data across studies be analyzed?
Discrepancies in cytotoxicity or pharmacological activity (e.g., ’s null cytotoxicity vs. ’s bioactive derivatives) arise from:
- Assay Variability : Differences in cell lines (e.g., WiDr vs. HeLa) or incubation times (24 vs. 48 hours) .
- Structural Modifications : Thiourea derivatives (e.g., (E)-3-(4-methoxyphenyl)-N-(phenylcarbamothioyl)acrylamide) may exhibit altered solubility or target binding .
- Dosage Optimization : IC₅₀ values depend on concentration gradients and solvent effects (e.g., DMSO vs. ethanol) .
Methodological consistency (e.g., MTT assay protocols) and statistical validation (p < 0.05) are critical for reproducibility .
Basic: What computational tools predict the compound’s reactivity or stability?
- Density Functional Theory (DFT) : Calculates molecular orbitals, charge distribution, and thermodynamic stability (e.g., proton affinity = 804.7 kJ/mol) .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility of the piperazine ring .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystal lattices .
Advanced: How is experimental phasing applied in X-ray crystallography for this compound?
- SHELXC/D/E Pipeline : Rapid phase determination using high-throughput data (e.g., synchrotron sources) .
- Anomalous Scattering : Heavy atoms (e.g., sulfur in carbamothioyl groups) enhance phase resolution .
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands model pseudo-merohedral twinning, common in low-symmetry space groups .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced: How do reaction conditions impact the yield of synthetic intermediates?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates in piperazine alkylation .
- Catalyst Optimization : K₂CO₃ vs. Cs₂CO₃ affects deprotonation efficiency in coupling reactions .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 12 hours) for thiourea derivatives .
Basic: What chromatographic methods purify this compound?
- Column Chromatography : Silica gel with EtOAc/hexane (1:1) eluent separates polar impurities .
- HPLC : Reverse-phase C18 columns (ACN/water gradients) achieve >95% purity for bioassays .
- TLC Monitoring : Rf values (e.g., 0.5 in EtOAc/hexane) track reaction progress .
Advanced: How is the compound’s stability assessed under varying pH conditions?
- Kinetic Studies : Monitor ester hydrolysis via UV-Vis (λ = 260 nm) in buffers (pH 1–13). Hydrolysis accelerates under alkaline conditions (t₁/₂ = 2 hours at pH 12) .
- Degradation Products : LC-MS identifies acetic acid and phenylcarbamothioylpiperazine fragments .
- Temperature Dependence : Arrhenius plots (ln k vs. 1/T) determine activation energy for decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
